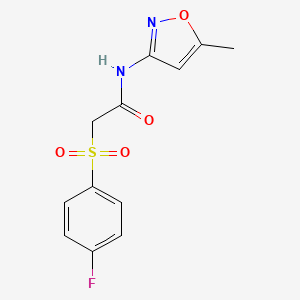

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-((4-Fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide derivative featuring a 4-fluorophenyl sulfonyl group linked to an acetamide scaffold substituted with a 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIUEAKWTSZQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-fluorophenylsulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

Formation of the isoxazole ring: This involves the cyclization of appropriate precursors under specific conditions.

Coupling reaction: The final step involves coupling the 4-fluorophenylsulfonyl chloride with the isoxazole derivative in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl and isoxazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide

- Structure : Replaces the 4-fluorophenyl group with a 4-chlorophenyl sulfonyl moiety and introduces a second chloro substituent on the acetamide chain.

- Synthesis: Prepared via reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide .

- However, the larger atomic radius of chlorine could sterically hinder binding in certain targets.

2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

- Structure : Features a chloroacetamide chain and retains the 5-methylisoxazole sulfonamide core.

- Similarity Score : 0.94 (compared to the target compound) .

- Functional Implications : The chloroacetamide group may introduce electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

Modifications in the Linker and Heterocyclic Moieties

2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

- Structure : Replaces the sulfonyl group with a sulfanyl (S-) linker and introduces a 1,2,4-oxadiazole ring.

- The oxadiazole ring may enhance metabolic stability .

N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(4-methoxyphenyl)acetamido)acetamide

- Structure : A complex derivative with a pyrrolidone ring and tert-butyl group.

Research Findings and Implications

- Metabolic Stability : Compounds with oxadiazole or tert-butyl groups (e.g., ) show improved resistance to oxidative metabolism compared to simpler acetamides.

- Synthetic Accessibility : Chloroacetyl chloride-based methods (as in ) are scalable but may require careful purification to avoid diastereomer formation, as seen in complex analogs .

Biological Activity

2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a 4-fluorophenyl moiety and an isoxazole derivative. Its IUPAC name is 2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis typically involves several steps, including:

- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Sulfonylation : The introduction of the fluorophenyl sulfonyl group using 4-fluorobenzenesulfonyl chloride.

- Amidation : The final step involves forming the amide bond with an appropriate amine.

The biological activity of 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to active sites, modulating enzyme activity and potentially inhibiting specific pathways.

Therapeutic Applications

Research indicates that this compound may exhibit:

- Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.

- Neurological Effects : There is ongoing research into its impact on neurotransmitter systems, particularly in relation to psychostimulant behaviors.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic use in chronic inflammatory conditions .

- Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating moderate potency .

- Neurological Studies : Research has indicated that this compound may modulate dopamine transporter activity, which could have implications for treating addiction disorders .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.